molecular formula C17H24N2O5 B2854064 4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 900011-82-7

4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No. B2854064
CAS RN: 900011-82-7
M. Wt: 336.388
InChI Key: UOYAUQCVAXKTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), an amine group (-NH2), a ketone group (C=O), and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups and the piperidine ring would significantly influence its three-dimensional structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification, and the amine group could participate in reactions such as amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the amine could make it soluble in polar solvents .

Scientific Research Applications

Neutron Capture Therapy

Boronic acids and their esters, which are structurally similar to the given compound, are used as boron-carriers in neutron capture therapy . This therapy is a type of cancer treatment that targets tumors on a cellular level using boron compounds and neutron beams.

Hydrolysis Studies

The stability of boronic esters in aqueous solutions is a significant concern in pharmacology. Research into the hydrolysis of similar compounds at physiological pH can provide insights into their suitability for pharmacological purposes .

Synthesis of Boronic Esters

Boronic esters are valuable intermediates in organic synthesis. The given compound could be used as a precursor or intermediate in the synthesis of pinacol boronic esters, which are important in various chemical transformations .

Radical Chemistry

Protodeboronation of boronic esters is an area of interest in radical chemistry. The compound could be involved in studies exploring new methods of protodeboronation, which is a key step in certain synthetic pathways .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled. Proper safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve studying its properties further, exploring its potential uses, and developing methods for its efficient synthesis .

properties

IUPAC Name

4-(2,5-dimethoxyanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-23-12-6-7-15(24-2)13(10-12)18-16(20)11-14(17(21)22)19-8-4-3-5-9-19/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYAUQCVAXKTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

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